2,6-dibromo-4-[(E)-(naphthalen-1-ylimino)methyl]phenyl acetate
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Overview
Description
2,6-DIBROMO-4-[(1-NAPHTHYLIMINO)METHYL]PHENYL ACETATE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a phenyl acetate group substituted with bromine atoms and a naphthylimine moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIBROMO-4-[(1-NAPHTHYLIMINO)METHYL]PHENYL ACETATE typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by the introduction of the naphthylimine group through a condensation reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using reagents like bromine or dibromoalkanes. The subsequent steps involve purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,6-DIBROMO-4-[(1-NAPHTHYLIMINO)METHYL]PHENYL ACETATE undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove bromine atoms or reduce the imine group.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce dehalogenated or reduced imine derivatives.
Scientific Research Applications
2,6-DIBROMO-4-[(1-NAPHTHYLIMINO)METHYL]PHENYL ACETATE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a biochemical probe or therapeutic agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism by which 2,6-DIBROMO-4-[(1-NAPHTHYLIMINO)METHYL]PHENYL ACETATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms and naphthylimine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction or metabolic processes, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-nitroaniline
- 2,6-Dibromo-4-methylaniline
- 1,3-Dibromo-5,5-dimethylhydantoin
Uniqueness
Compared to similar compounds, 2,6-DIBROMO-4-[(1-NAPHTHYLIMINO)METHYL]PHENYL ACETATE stands out due to its unique combination of bromine atoms and the naphthylimine group
Properties
Molecular Formula |
C19H13Br2NO2 |
---|---|
Molecular Weight |
447.1 g/mol |
IUPAC Name |
[2,6-dibromo-4-(naphthalen-1-yliminomethyl)phenyl] acetate |
InChI |
InChI=1S/C19H13Br2NO2/c1-12(23)24-19-16(20)9-13(10-17(19)21)11-22-18-8-4-6-14-5-2-3-7-15(14)18/h2-11H,1H3 |
InChI Key |
JCKZSWACUXIVRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Br)C=NC2=CC=CC3=CC=CC=C32)Br |
Origin of Product |
United States |
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